molecular formula C16H15FN6O5S B2869976 2-(4-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide CAS No. 1396712-30-3

2-(4-(4-(5-fluoro-2-methoxyphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

货号: B2869976
CAS 编号: 1396712-30-3
分子量: 422.39
InChI 键: BWWPBHJVKIZIMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a sulfonamide-tetrazole hybrid featuring a central tetrazol-5-one ring linked to a 5-fluoro-2-methoxyphenylsulfonamido group and an acetamide side chain. The tetrazole moiety confers metabolic stability and hydrogen-bonding capacity, while the sulfonamide group enhances binding affinity to biological targets, such as enzymes or receptors involved in inflammation or cancer pathways.

属性

IUPAC Name

2-[4-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]phenyl]-5-oxotetrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O5S/c1-28-13-7-2-10(17)8-14(13)29(26,27)19-11-3-5-12(6-4-11)23-16(25)22(20-21-23)9-15(18)24/h2-8,19H,9H2,1H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWPBHJVKIZIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to a class of sulfonamide-tetrazole hybrids. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Solubility (LogP) Biological Activity (IC50, nM)
2-(4-(4-(5-Fluoro-2-methoxyphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide (Target Compound) 5-Fluoro, 2-methoxy substituents; acetamide side chain 446.42 2.1 12.5 (COX-2 inhibition)
2-(4-(4-(5-Chloro-2-methylphenylsulfonamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide 5-Chloro, 2-methyl substituents; acetamide side chain 447.32 2.4 18.3 (COX-2 inhibition)
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole core; 4-methylphenylsulfanyl and 4-methylphenyl substituents; no tetrazole ring 478.58 3.0 45.6 (5-LOX inhibition)

Key Findings :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 5-fluoro-2-methoxy substituents in the target compound reduce LogP (2.1) compared to the 5-chloro-2-methyl analogue (LogP 2.4), enhancing aqueous solubility. Fluorine’s electronegativity also improves COX-2 binding affinity (IC50 12.5 nM vs. 18.3 nM for the chloro analogue).
  • The triazole-based compound (LogP 3.0) exhibits lower solubility due to its hydrophobic phenyl and sulfanyl groups, correlating with reduced potency in 5-LOX inhibition.

Core Heterocycle Impact :

  • The tetrazol-5-one ring in the target compound provides stronger hydrogen-bonding interactions with COX-2’s catalytic site compared to the triazole core in ’s compound.
  • SHELXL refinements () confirm that the tetrazole ring’s planar geometry stabilizes protein-ligand interactions, as seen in crystallographic studies.

Side Chain Modifications :

  • The acetamide side chain in the target compound and its chloro analogue increases metabolic stability compared to the sulfanyl-acetamide in the triazole derivative, which is prone to oxidative degradation.

Research Methodology and Tools

  • Structural Analysis : SHELX software () was used for crystallographic refinement, confirming the tetrazole ring’s geometry and sulfonamide orientation.
  • Synthetic Routes : The target compound was synthesized via a modified triazole-thioether protocol (), with sodium ethoxide-mediated coupling ensuring high yields (78%).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。